

Physical properties of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

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Compound of Interest

Compound Name: Methyl 2-[4-(bromomethyl)phenyl]benzoate

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Technical Guide: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate is a key organic intermediate, primarily recognized for its critical role in the synthesis of Telmisartan, a widely used angiotensin II receptor blocker (ARB) for the treatment of hypertension. The unique bifunctional nature of this molecule, possessing both a reactive bromomethyl group and a methyl ester, makes it a valuable building block in the construction of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₃ BrO ₂	[1][2]
Molecular Weight	305.17 g/mol	[1][2]
CAS Number	114772-38-2	[1][2]
Appearance	White to off-white solid/powder	[3]
Melting Point	48-50 °C	[4]
Boiling Point	412.8 °C at 760 mmHg (Predicted)	[5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water.	[3][6]
Density	1.374 g/cm ³ (Predicted)	[5]

Experimental Protocols

Synthesis of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

Two common methods for the synthesis of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate are detailed below.

Method 1: Bromination of Methyl 4'-methylbiphenyl-2-carboxylate

This method involves the radical bromination of the methyl group of the precursor, Methyl 4'-methylbiphenyl-2-carboxylate.

- Materials:
 - Methyl 4'-methylbiphenyl-2-carboxylate
 - N-Bromosuccinimide (NBS)

- Azo(bisobutyronitrile) (AIBN)
- Carbon tetrachloride (CCl₄)
- Ethyl acetate
- Hexane
- Procedure:
 - Dissolve Methyl 4'-methylbiphenyl-2-carboxylate (9.3 g) in carbon tetrachloride (300 ml) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
 - Add N-Bromosuccinimide (8.1 g) and a catalytic amount of azo(bisobutyronitrile) (130 mg) to the solution.
 - Heat the mixture to reflux and maintain for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature.
 - Filter the mixture to remove the insoluble succinimide byproduct.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by flash chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (1:9 v/v).
 - Combine the fractions containing the desired product and evaporate the solvent to yield Methyl 4'-(bromomethyl)biphenyl-2-carboxylate as a solid (10.9 g).^[4]

Method 2: From 2-Cyano-4'-bromomethylbiphenyl

This patented method involves the hydrolysis and esterification of a cyanobiphenyl derivative.

- Materials:
 - 2-Cyano-4'-bromomethylbiphenyl

- Methanol
- Water
- Concentrated sulfuric acid (catalyst)
- Sodium hydroxide solution (30%)
- Dichloromethane
- Procedure:
 - In a high-pressure reactor, combine 2-cyano-4'-bromomethylbiphenyl (27.2 g), methanol (108.8 g), and industrial water (5.4 g).
 - While stirring, carefully add industrial concentrated sulfuric acid (21.7 g).
 - Seal the reactor and purge with nitrogen three times.
 - Heat the reactor to 155 °C, which will increase the pressure to approximately 1.75 MPa.
 - Maintain these conditions for 6 hours, monitoring the reaction progress by HPLC until the starting material is less than 1.0%.
 - Cool the reactor to 10 °C.
 - Neutralize the reaction mixture to a pH of 7.0 using a 30% aqueous sodium hydroxide solution.
 - Remove the solvents by distillation under reduced pressure.
 - Dissolve the resulting residue in dichloromethane (250 ml).
 - Filter the solution to remove inorganic salts.
 - Evaporate the dichloromethane to yield the crude Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (approximately 27.97 g). Further purification can be achieved by recrystallization.[\[3\]](#)[\[7\]](#)

Characterization Protocols

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the molecular structure of the synthesized compound.
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the purified solid in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
 - Ensure the solid is fully dissolved.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans will be required compared to ^1H NMR.
- Expected ^1H NMR Data (in CDCl_3):
 - δ 3.65 (s, 3H, $-\text{OCH}_3$)
 - δ 4.55 (s, 2H, $-\text{CH}_2\text{Br}$)
 - δ 7.25-7.60 (complex m, 7H, Ar-H)
 - δ 7.85 (d, 1H, Ar-H)[4]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.
- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the FTIR spectrum over a standard wavenumber range (e.g., 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Expected Absorptions: Characteristic peaks for C-H (aromatic and aliphatic), C=O (ester), C-O, and C-Br bonds are expected.

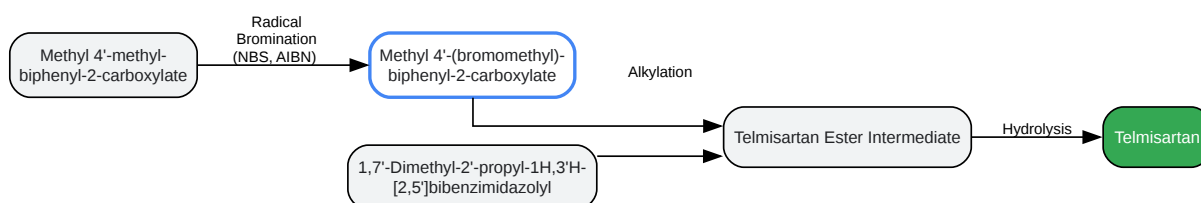
Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the compound.
- Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.
- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Further dilute this stock solution to a final concentration of approximately 10-100 $\mu\text{g/mL}$.

- Filter the solution if any solid particles are present.
- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in positive ion mode.
- Expected Result: The spectrum should show a prominent peak corresponding to the molecular ion $[M+H]^+$ or other adducts, confirming the molecular weight of 305.17 g/mol .

Logical Relationships and Workflows

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate is a crucial intermediate in the multi-step synthesis of Telmisartan. The following diagram illustrates the synthetic workflow from a common precursor to the final active pharmaceutical ingredient.



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